3-Tert-butyl-5-chloro-1,2,4-thiadiazole

Übersicht

Beschreibung

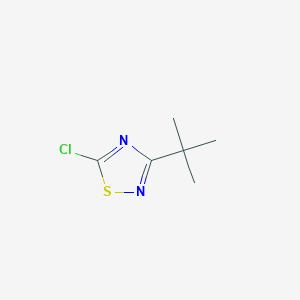

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C₆H₉ClN₂S. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agriculture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-1,2,4-thiadiazole typically involves the reaction of tert-butylamine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The reaction conditions generally include:

Reagents: tert-butylamine, thiosemicarbazide, phosphorus oxychloride

Solvent: Anhydrous ethanol or methanol

Temperature: Reflux conditions (approximately 80-100°C)

Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butyl-5-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitrogen atoms can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), temperatures around 50-80°C

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane, room temperature

Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF), temperatures around 0-25°C

Major Products Formed

Substitution: 3-tert-butyl-5-alkylamino-1,2,4-thiadiazole, 3-tert-butyl-5-alkylthio-1,2,4-thiadiazole

Oxidation: this compound sulfoxide, this compound sulfone

Reduction: 3-tert-butyl-5-amino-1,2,4-thiadiazole

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-5-chloro-1,2,4-thiadiazole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.

Agriculture: It is employed in the development of agrochemicals such as herbicides and fungicides.

Material Science: It is utilized in the synthesis of polymers and materials with specific electronic properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions

Wirkmechanismus

The mechanism of action of 3-tert-butyl-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In biological systems, it can interfere with cell signaling pathways, resulting in altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-tert-butyl-5-methyl-1,2,4-thiadiazole

- 3-tert-butyl-5-ethyl-1,2,4-thiadiazole

- 3-tert-butyl-5-phenyl-1,2,4-thiadiazole

Uniqueness

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to undergo substitution reactions, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a tert-butyl group and a chlorine atom. The presence of these substituents enhances its chemical reactivity and biological activity, making it a versatile building block in drug design and agrochemical applications.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction disrupts metabolic pathways, which can be beneficial in targeting disease processes such as cancer and infections.

- Cell Signaling Interference : It influences cellular signaling pathways, particularly those involved in apoptosis and proliferation. This modulation can lead to altered gene expression and metabolic activity within cells .

- DNA Interaction : The compound can form stable complexes with DNA, inhibiting replication and transcription processes. This property is particularly relevant in cancer therapy .

Biological Activities

The biological activities of this compound encompass:

- Antimicrobial Activity : It has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent .

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT-116 and HeLa cells. Its pro-apoptotic effects are attributed to its ability to disrupt cellular processes critical for cancer cell survival .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be leveraged in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that the compound significantly increased the sub-G1 phase population in HeLa cells, indicating apoptosis. The study utilized flow cytometry to quantify the apoptotic cells after treatment with varying concentrations of the compound over 24 hours. Results showed a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed further for cancer therapy applications .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound was tested using disk diffusion methods and exhibited significant inhibitory zones compared to standard antibiotics. This finding highlights its potential as a lead compound for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

3-tert-butyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKIHTIBSFJBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.